molecular formula C18H22ClN3O2S2 B2847270 (E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217229-94-1

(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2847270
CAS RN: 1217229-94-1
M. Wt: 411.96
InChI Key: WCDNBBRDKSAXOJ-IPZCTEOASA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an isopropyl group, an acrylamido group, a thiophene ring, and a tetrahydrothieno[2,3-c]pyridine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Features to note might include the planarity of the thiophene and pyridine rings, the geometry around the double bond in the acrylamido group, and the conformation of the tetrahydrothieno ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acrylamido group could participate in addition reactions, while the thiophene ring might undergo electrophilic aromatic substitution. The pyridine ring could act as a base or a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar acrylamido group and the aromatic thiophene and pyridine rings could affect its solubility, while the isopropyl group could influence its lipophilicity .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Compounds featuring thieno[2,3-b]pyridine and related heterocycles have been synthesized with the intention of exploring their biological activities. For instance, derivatives of thieno[2,3-b]pyridine have been investigated for their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, compounds containing pyridothienopyrimidine and related heterocycles have shown promising analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008). These studies demonstrate the potential of such compounds in the development of new therapeutic agents.

Synthesis of Isothiazolopyridines and Related Compounds

Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques has been conducted to create compounds with valuable biological activities (Youssef, Azab, & Youssef, 2012). These efforts highlight the utility of innovative synthesis methods in generating heterocyclic compounds with potential pharmacological uses.

Anti-inflammatory Agents

The exploration of novel molecules for anti-inflammatory purposes has led to the synthesis of derivatives based on structural motifs related to thieno[2,3-b]pyridine (Moloney, 2001). These efforts are part of a broader research program targeting the discovery of new anti-inflammatory agents.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Compounds containing acrylamide derivatives, including those related to quinazoline and pyridopyrimidine, have been studied as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor (EGFR), demonstrating their potential in cancer therapy (Smaill et al., 1999).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, compounds containing a thiophene ring have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and testing its biological activity. This could lead to a better understanding of the compound and potentially to new applications .

properties

IUPAC Name

6-propan-2-yl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2.ClH/c1-11(2)21-8-7-13-14(10-21)25-18(16(13)17(19)23)20-15(22)6-5-12-4-3-9-24-12;/h3-6,9,11H,7-8,10H2,1-2H3,(H2,19,23)(H,20,22);1H/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDNBBRDKSAXOJ-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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